

An In-depth Technical Guide to the p11 (S100A10) Gene and Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the p11 gene, also known as S100A10, and its corresponding protein. It delves into the gene and protein structure, its key interactions, and its role in significant signaling pathways. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of molecular processes.

Gene Structure and Location

The human S100A10 gene, which codes for the p11 protein, is a member of the S100 family of genes. These genes are clustered on chromosome 1q21, a region frequently associated with genomic alterations.

Table 1: Genomic Details of the Human S100A10 Gene

Feature	Description
Gene Symbol	S100A10
Aliases	p11, 42C, ANX2L, ANX2LG, CAL1L, CLP11
Genomic Location	Chromosome 1, band q21.3[1]
Coordinates	Start: 151,982,915 bp, End: 151,993,859 bp[1]
Exon-Intron Structure	The S100A10 gene comprises two introns. The first is located in the 5' untranslated region, and the second is within the protein-coding sequence, separating the codons for amino acids that connect the two EF-hand motifs.

Transcription of the S100A10 gene can produce seven different mRNA molecules, including six alternatively spliced variants and one unspliced form. These variants arise from truncation at the 5' end, alternative splicing, or the retention of introns.

Protein Structure and Properties

The p11 protein is a member of the S100 family of calcium-binding proteins, characterized by two EF-hand calcium-binding motifs.[1] However, a unique feature of p11 is its insensitivity to calcium due to amino acid substitutions in its calcium-binding loops. This results in the protein being locked in a perpetually active conformation.

Primary and Secondary Structure

The p11 monomer is an asymmetric protein composed of four alpha-helices.[1]

Tertiary and Quaternary Structure

p11 can exist in several forms: as a free monomer, a homodimer, or as part of a heterotetramer. The most prominent form is the heterotetramer, known as AII_t, which consists of a p11 homodimer complexed with two molecules of Annexin A2.[1] This complex is more stable than the p11 dimer alone. The interaction with Annexin A2 is crucial for the stability and function of p11, as Annexin A2 protects p11 from ubiquitin-dependent degradation. The

crystallographic structure of the p11 protein tetramer reveals disulfide bonds between the pair of dimers.[\[1\]](#)

Table 2: Physicochemical Properties of Human p11 (S100A10) Protein

Property	Value
Molecular Weight	~11 kDa (monomer)
Theoretical Isoelectric Point (pI)	6.87 (Calculated using the ExPASy Compute pI/Mw tool)

Key Molecular Interactions and Binding Affinities

p11's function is intrinsically linked to its interactions with a variety of other proteins. The heterotetrameric complex with Annexin A2 is central to many of its roles.

Table 3: Binding Affinities of p11 (S100A10) with Key Interaction Partners

Binding Partner	Dissociation Constant (Kd)	Method
Annexin A2	13 nM [2]	Not Specified
Plasminogen (within AII _t complex)	0.11 μM [3]	Not Specified
Tissue Plasminogen Activator (tPA) (within AII _t complex)	0.68 μM [3]	Not Specified
Annexin A2 (Ca ²⁺ sensitivity of interaction)	Kd(Ca ²⁺) reduced to ~2 μM [4]	Chromaffin granule aggregation assay

The binding of p11 to Annexin A2 significantly increases the latter's affinity for calcium, facilitating its interaction with membranes.[\[2\]](#)

Signaling Pathways

p11 is a key player in several critical signaling pathways, primarily through its interaction with Annexin A2 in the AII_t complex.

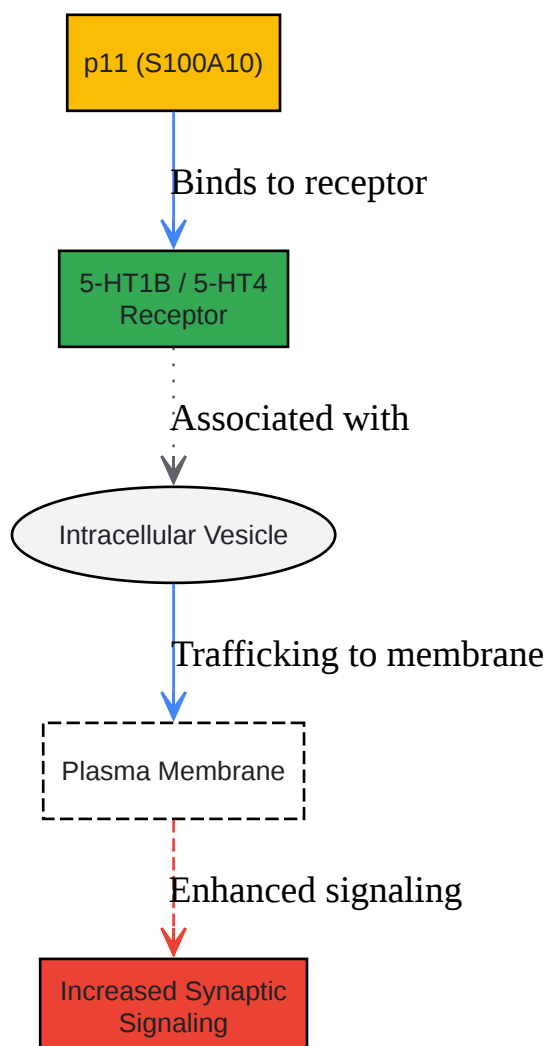
Plasminogen Activation Pathway

The Allt complex on the cell surface functions as a receptor for plasminogen and tissue plasminogen activator (tPA).[4] This colocalization facilitates the efficient conversion of plasminogen to plasmin, a potent serine protease involved in fibrinolysis and extracellular matrix degradation.

p11-mediated plasminogen activation at the cell surface.

Serotonin Receptor Trafficking

p11 plays a crucial role in the trafficking of serotonin receptors, particularly 5-HT1B and 5-HT4, to the neuronal cell surface.[1] By increasing the number of these receptors at the synapse, p11 enhances the efficiency of serotonergic signaling, a pathway implicated in mood regulation and the action of antidepressants.



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Role of p11 in the trafficking of serotonin receptors.

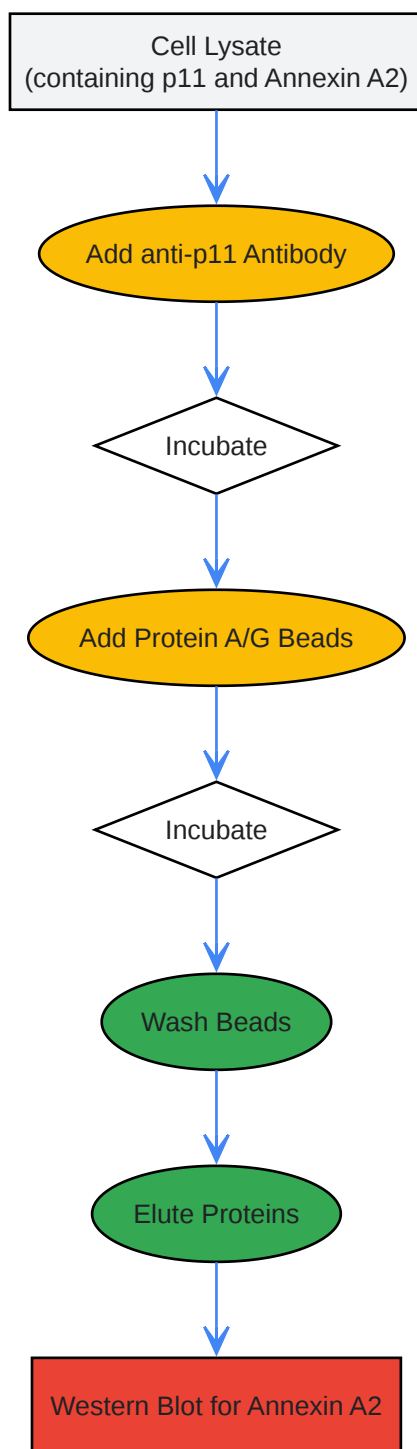
Experimental Protocols

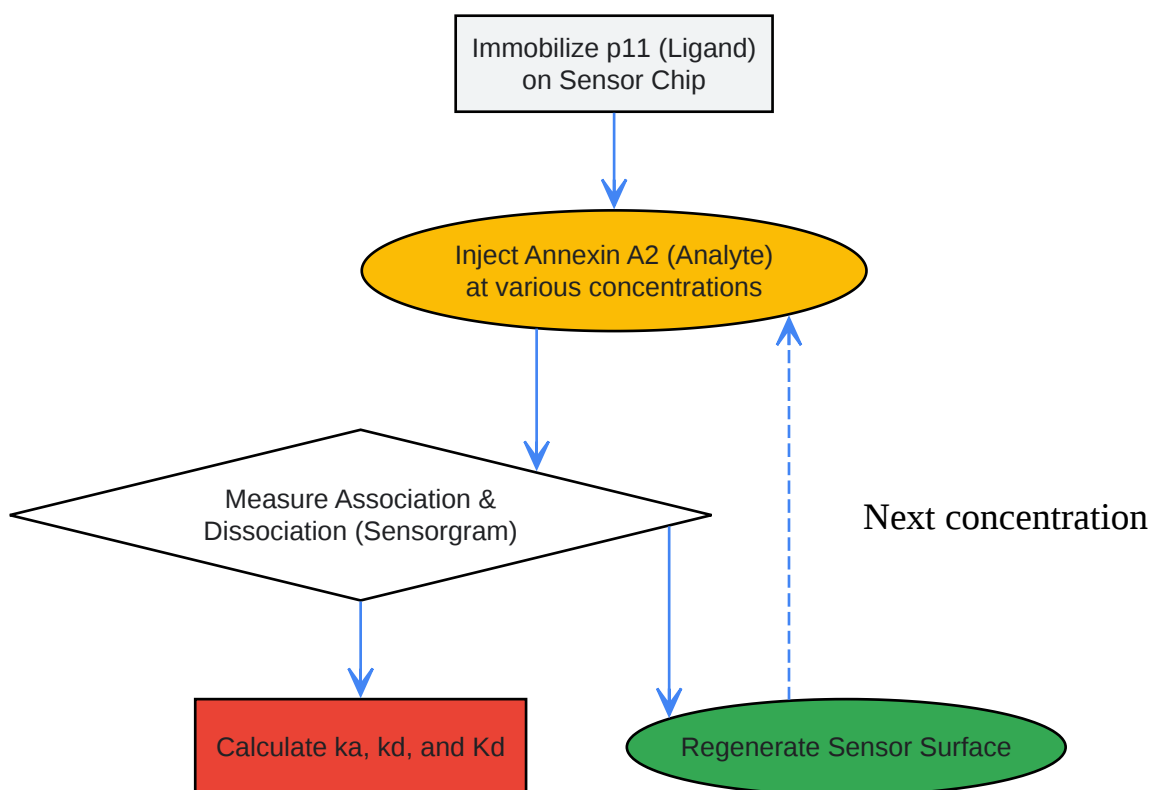
Co-Immunoprecipitation (Co-IP) to study p11-Annexin A2 Interaction

This protocol outlines the general steps for co-immunoprecipitating p11 and its binding partners, such as Annexin A2, from cell lysates.

- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Antibody specific to p11 (bait protein)
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- Antibody specific to the potential interacting protein (e.g., Annexin A2) for Western blot detection
- Cell Lysis: Harvest cells and lyse them on ice using a gentle lysis buffer to maintain protein-protein interactions.
- Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
- Immunoprecipitation: Add the primary antibody against the bait protein (p11) to the pre-cleared lysate and incubate to allow the antibody to bind to its target.
- Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
- Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

- Elution: Elute the protein complexes from the beads using an appropriate elution buffer.
- Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (Annexin A2).





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- To cite this document: BenchChem. [An In-depth Technical Guide to the p11 (S100A10) Gene and Protein]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b609884#p11-s100a10-gene-and-protein-structure>]

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